molecular formula C10H6ClIN2O B1470184 5-Chloro-2-(4-iodophenoxy)pyrimidine CAS No. 1519620-21-3

5-Chloro-2-(4-iodophenoxy)pyrimidine

Cat. No. B1470184
CAS RN: 1519620-21-3
M. Wt: 332.52 g/mol
InChI Key: QEOLZFZKKCLKHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Chloro-2-(4-iodophenoxy)pyrimidine” is a halogenated derivative of pyrimidine . It has a molecular formula of C10H6ClIN2O . It is a solid substance .


Physical And Chemical Properties Analysis

“5-Chloro-2-(4-iodophenoxy)pyrimidine” is a solid substance . Its molecular weight is 332.52 . The melting point is between 87 - 90 degrees Celsius .

Scientific Research Applications

Anti-Inflammatory Applications

5-Chloro-2-(4-iodophenoxy)pyrimidine: has been identified as a potential scaffold for the development of new anti-inflammatory agents. Research indicates that pyrimidine derivatives can inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . This suggests that derivatives of 5-Chloro-2-(4-iodophenoxy)pyrimidine could be synthesized to enhance anti-inflammatory activities with minimal toxicity.

Anticancer Properties

The pyrimidine core is a common feature in many anticancer drugs. Studies have shown that pyrimidine derivatives can act as modulators of myeloid leukemia and are involved in treatments for breast cancer and idiopathic pulmonary fibrosis . The structural diversity of pyrimidine allows for the synthesis of novel analogs, potentially including 5-Chloro-2-(4-iodophenoxy)pyrimidine derivatives, which could serve as effective anticancer agents.

Antimicrobial and Antifungal Effects

Pyrimidine derivatives have been reported to possess significant antimicrobial and antifungal properties . This opens up avenues for the use of 5-Chloro-2-(4-iodophenoxy)pyrimidine in the development of new antimicrobial and antifungal medications, potentially addressing a wide range of infectious diseases.

Cardiovascular Therapeutics

Pyrimidines are known to exhibit cardiovascular benefits, including antihypertensive effects . Derivatives of 5-Chloro-2-(4-iodophenoxy)pyrimidine could be explored for their potential as cardiovascular agents, particularly in the management of hypertension and related cardiovascular disorders.

Neuroprotective Effects

Research has indicated that pyrimidine derivatives can contribute to neuroprotection, particularly in the context of retinal ganglion cell health . This suggests that 5-Chloro-2-(4-iodophenoxy)pyrimidine could be used to develop treatments aimed at protecting neural tissues, which could be beneficial in diseases such as glaucoma.

Antidiabetic Activity

Pyrimidine derivatives have been identified as potent DPP-IV inhibitors, which are relevant in the treatment of diabetes . The exploration of 5-Chloro-2-(4-iodophenoxy)pyrimidine in this context could lead to the development of new antidiabetic medications, potentially improving the management of diabetes mellitus.

Safety and Hazards

The safety data sheet for a similar compound, “2-(4-iodophenoxy)pyrimidine”, indicates that it may cause skin burns, eye damage, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling it .

properties

IUPAC Name

5-chloro-2-(4-iodophenoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClIN2O/c11-7-5-13-10(14-6-7)15-9-3-1-8(12)2-4-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOLZFZKKCLKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=N2)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(4-iodophenoxy)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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